N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
The compound "N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide" features a benzamide scaffold substituted with a dimethylsulfamoyl group at the para position. The tetrazole ring, a nitrogen-rich heterocycle, is appended via a methylene linker to a 3,4-difluorophenyl group. The 3,4-difluorophenyl moiety may contribute to lipophilicity and influence target binding, while the dimethylsulfamoyl group could modulate solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O3S/c1-24(2)29(27,28)13-6-3-11(4-7-13)17(26)20-10-16-21-22-23-25(16)12-5-8-14(18)15(19)9-12/h3-9H,10H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVATYGXORNKUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a tetrazole ring, which is known for its ability to mimic carboxylic acids, enhancing interactions with biological targets. The difluorophenyl and sulfamoyl moieties further contribute to its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 426.4 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.4 g/mol |
| CAS Number | 1005306-61-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems. The tetrazole ring can act as a bioisostere for carboxylic acids, facilitating binding to active sites on proteins. Additionally, the difluorophenyl group may enhance lipophilicity and stability, improving the compound's pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses moderate antifungal and antibacterial properties. Its structural components may contribute to disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : The sulfamoyl group is often associated with anti-inflammatory agents. In vitro studies suggest that the compound may inhibit the production of pro-inflammatory cytokines.
- Anticancer Potential : Some derivatives of tetrazole compounds have been reported to exhibit cytotoxic effects against cancer cell lines. Further research is needed to evaluate the specific anticancer activity of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of related tetrazole compounds, providing insight into the potential effects of this compound:
- Antifungal Activity Study : A study demonstrated that compounds with similar structures exhibited significant antifungal activity against Candida albicans, suggesting that the presence of the tetrazole ring may enhance efficacy against fungal pathogens .
- Cytotoxicity Assays : Research on related tetrazole derivatives has shown varying degrees of cytotoxicity against human cancer cell lines. For instance, some derivatives were found to induce apoptosis in breast cancer cells through mitochondrial pathways .
- Inflammation Inhibition : A case study highlighted that certain sulfamoyl-containing compounds could effectively reduce inflammation in animal models by inhibiting NF-kB signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several classes of bioactive molecules, including angiotensin II receptor blockers (ARBs), herbicides, and research-oriented triazole derivatives. Key comparisons are summarized below:
Physicochemical and Spectral Properties
- Tetrazole vs. Triazole: The tetrazole ring in the target compound (pKa ~4.5) is more acidic than triazoles, influencing ionization state and hydrogen-bonding capacity . In contrast, triazole derivatives (e.g., compounds 7–9) exhibit tautomerism (thione vs.
- Sulfamoyl vs. Sulfonyl : The dimethylsulfamoyl group in the target compound may enhance solubility compared to sulfonyl groups in triazole derivatives (compounds 7–9), as the N,N-dimethyl moiety reduces crystallinity .
- Fluorine Substituents : The 3,4-difluorophenyl group in the target compound and the 2,4-difluorophenyl group in triazoles (compounds 7–9) both increase lipophilicity, but positional differences may alter steric and electronic interactions with biological targets .
Research Findings and Implications
- Spectroscopic Data : IR spectra of the target compound would likely show a carbonyl stretch (~1660–1680 cm⁻¹) from the benzamide, absent in triazole derivatives (compounds 7–9), which lack C=O groups .
- Metabolic Stability : The tetrazole’s resistance to enzymatic degradation compared to carboxylic acids (e.g., in ARBs) could enhance the target’s half-life .
- Unresolved Questions: Direct biological data for the target compound are absent in the provided evidence; activity must be inferred from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
